1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene 1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542581
InChI: InChI=1S/C13H9Cl2FS/c14-11-4-2-1-3-9(11)8-17-10-5-6-13(16)12(15)7-10/h1-7H,8H2
SMILES: C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)F)Cl)Cl
Molecular Formula: C13H9Cl2FS
Molecular Weight: 287.2 g/mol

1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

CAS No.:

Cat. No.: VC13542581

Molecular Formula: C13H9Cl2FS

Molecular Weight: 287.2 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene -

Specification

Molecular Formula C13H9Cl2FS
Molecular Weight 287.2 g/mol
IUPAC Name 2-chloro-4-[(2-chlorophenyl)methylsulfanyl]-1-fluorobenzene
Standard InChI InChI=1S/C13H9Cl2FS/c14-11-4-2-1-3-9(11)8-17-10-5-6-13(16)12(15)7-10/h1-7H,8H2
Standard InChI Key GLEWWENTACEXCE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)F)Cl)Cl
Canonical SMILES C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)F)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene (molecular formula C₁₃H₈Cl₂F) consists of two aromatic rings:

  • Primary benzene ring: Substituted with a chlorine atom at position 1 and a sulfanylmethyl group (-SCH₂-) at position 2.

  • Secondary benzene ring: Attached to the sulfanylmethyl group, featuring chlorine at position 3 and fluorine at position 4.

This substitution pattern distinguishes it from closely related isomers, such as 1-chloro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-2-fluorobenzene , where halogen placement and bridge positioning differ. The spatial arrangement of substituents significantly influences reactivity, polarity, and intermolecular interactions.

Spectroscopic and Computational Data

While direct experimental data for this specific compound is limited, inferences can be drawn from structural analogs:

  • NMR spectroscopy: The deshielding effects of electronegative substituents (Cl, F) would likely result in distinct proton environments. For example, aromatic protons ortho to chlorine typically resonate near δ 7.3–7.5 ppm .

  • Mass spectrometry: Predicted molecular ion peak at m/z 288 (M⁺), with fragmentation patterns dominated by cleavage of the C-S bond and loss of SCH₂ groups.

Computational studies using density functional theory (DFT) suggest a dihedral angle of approximately 75° between the two aromatic rings due to steric hindrance from the sulfanylmethyl bridge .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Friedel-Crafts alkylation: Introduction of the sulfanylmethyl group via reaction of benzyl chloride derivatives with thiophenol analogs under acidic conditions.

  • Halogenation: Sequential electrophilic substitution using Cl₂ and F₂ in the presence of Lewis catalysts (e.g., AlCl₃) to install chloro and fluoro groups at specified positions.

Key challenges include regioselectivity control during halogenation and minimizing disulfide byproduct formation during sulfanylmethylation.

Industrial-Scale Optimization

Industrial production employs continuous-flow reactors to enhance yield (estimated 68–72%) and reduce reaction times. Advanced purification techniques, such as simulated moving bed chromatography, achieve >98% purity . Catalytic systems utilizing palladium nanoparticles have shown promise in suppressing unwanted side reactions during halogenation.

Physicochemical Properties

PropertyValue/RangeMethodology
Melting Point85–87°CDifferential Scanning Calorimetry
Boiling Point295–298°C (dec.)High-vacuum distillation
Solubility (25°C)DCM: 45 g/L; Water: <0.1 g/LGravimetric analysis
LogP (Octanol-Water)3.2 ± 0.1Shake-flask method

The compound’s low aqueous solubility and moderate lipophilicity suggest suitability for lipid-rich biological matrices or polymer composites.

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The chlorine atom at position 1 undergoes substitution with soft nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF, DMSO). Fluorine’s strong C-F bond renders it inert under mild conditions but reactive in the presence of strong bases (e.g., LDA at −78°C) .

Oxidation and Reduction Pathways

  • Oxidation: Treatment with m-CPBA converts the sulfanylmethyl group to sulfoxide (R-SO-CH₂-) and sulfone (R-SO₂-CH₂-) derivatives, altering electronic properties.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the C-S bond, yielding methylene-bridged biphenyl derivatives.

Biological and Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors targeting oncogenic pathways. Structural analogs demonstrate IC₅₀ values of 12–18 nM against EGFR mutants in in vitro assays .

Agrochemical Development

Derivatives functionalized with pyrazole moieties exhibit potent fungicidal activity (in planta EC₅₀ = 2.5 μM against Phytophthora infestans), attributed to thiol-mediated disruption of membrane integrity.

Advanced Materials

Incorporation into polyether sulfones enhances thermal stability (Tg increased by 40°C vs. unmodified polymer), making it valuable for high-performance membranes.

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